Bienvenue dans la boutique en ligne BenchChem!

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride

α2-adrenoceptor binding selectivity profiling human frontal cortex

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride (CAS 127170-74-5) is the N-methylated benzamide hydrochloride salt of the α2-adrenoceptor agonist Mivazerol. Its core scaffold—a 2-hydroxybenzamide linked to an imidazole ring via a methylene bridge—defines it as a member of the benzylimidazole class of α2-adrenergic receptor agonists.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 127170-74-5
Cat. No. B135208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride
CAS127170-74-5
Synonyms2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methylbenzamide Monohydrochloride; 
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1O)CC2=CN=CN2.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-13-12(17)10-4-2-3-8(11(10)16)5-9-6-14-7-15-9;/h2-4,6-7,16H,5H2,1H3,(H,13,17)(H,14,15);1H
InChIKeyPIRJHJDPDWMSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide Hydrochloride (CAS 127170-74-5): Compound Identity and Pharmacological Class


2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride (CAS 127170-74-5) is the N-methylated benzamide hydrochloride salt of the α2-adrenoceptor agonist Mivazerol [1]. Its core scaffold—a 2-hydroxybenzamide linked to an imidazole ring via a methylene bridge—defines it as a member of the benzylimidazole class of α2-adrenergic receptor agonists [2]. The compound was designed to modulate presynaptic norepinephrine release through activation of α2-adrenoceptors, with the objective of reducing perioperative sympathetic drive and associated myocardial ischemic events [3].

Why 2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide Hydrochloride Cannot Be Substituted with Generic α2 Agonists


Within the benzylimidazole α2-agonist class, minor structural modifications produce profound differences in receptor binding selectivity, functional hemodynamic profile, and clinical applicability. The N-methyl substitution on the benzamide moiety of CAS 127170-74-5 differentiates it from the parent compound Mivazerol (free base, CAS 125472-02-8) and from structurally distinct α2 agonists such as clonidine and dexmedetomidine [1]. These structural differences translate into distinct selectivity ratios against α1-adrenoceptors, varying propensities for hypotension, and divergent efficacy in blunting surgical stress-induced cardiovascular responses [2]. Generic substitution without accounting for these molecular determinants can lead to altered therapeutic windows, unexpected hemodynamic outcomes, and compromised anti-ischemic efficacy in perioperative settings [3].

Quantitative Differentiation Evidence for 2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide Hydrochloride


α2 vs. α1 Selectivity: Comparative Binding Affinity in Human Frontal Cortex

Mivazerol (free base, the pharmacologically active species corresponding to CAS 127170-74-5 upon dissolution) demonstrates an α2-adrenoceptor Ki of 37 nM in human frontal cortex membranes, with a 120-fold lower affinity for α1-adrenoceptors (Ki = 4,400 nM) and a 14-fold lower affinity for 5-HT1A receptors (Ki = 530 nM) [1]. This contrasts with clonidine, which displays a smaller α2:α1 selectivity window of approximately 220:1 [2], and dexmedetomidine, which is approximately 8-fold more α2-selective than clonidine (α2:α1 ratio ≈ 1,620:1) [3].

α2-adrenoceptor binding selectivity profiling human frontal cortex

Hemodynamic Differentiation: Absence of Baseline Hypotension Versus Dexmedetomidine

In pentobarbital-anesthetized rats, intravenous infusion of Mivazerol at 3.75, 7.5, and 15 µg/kg/h did not significantly alter baseline blood pressure (BP), producing only a dose-related decrease in heart rate (maximal decrease ≈ 87 beats/min) [1]. In contrast, dexmedetomidine at 7.5 µg/kg/h decreased both BP by 11 ± 3.2 mmHg and HR (maximal decrease ≈ 104 beats/min) [1]. During surgical stress, Mivazerol at 15 µg/kg/h significantly inhibited stress-induced BP and HR increases (P < 0.05 and P < 0.001, respectively), whereas dexmedetomidine failed to blunt the surgical stress-induced BP elevation (P > 0.05) [1].

hemodynamic stability perioperative cardioprotection surgical stress

Clinical Anti-Ischemic Efficacy: Intraoperative Myocardial Ischemia Reduction in Phase II Trial

In a multicenter, placebo-controlled Phase II clinical trial of 300 patients with coronary artery disease undergoing noncardiac surgery, high-dose Mivazerol (1.5 µg/kg/h) reduced the incidence of intraoperative myocardial ischemia to 20%, compared to 34% with placebo (P = 0.026) [1]. During emergence from anesthesia, the reduction was even more pronounced: 11% vs. 30% (P = 0.001) [1]. Tachycardia incidence was significantly lower with high-dose Mivazerol versus placebo across all perioperative periods: intraoperative 30% vs. 51% (P = 0.002), early postoperative 29% vs. 50% (P = 0.002), and late postoperative 46% vs. 70% (P = 0.001) [1]. Notably, no rebound hemodynamic effects were observed in the 12 hours after Mivazerol discontinuation [1].

myocardial ischemia perioperative cardioprotection phase II clinical trial

Subgroup Efficacy in Vascular Surgery: Reduction of Cardiac Death in EMIT Trial

The European Mivazerol Trial (EMIT), a double-blind, randomized, placebo-controlled study in 2,854 patients across 61 European centers, did not significantly reduce the primary endpoint (myocardial infarction or death) in the overall cohort of 1,897 patients with established coronary heart disease [1]. However, a preplanned subgroup analysis of 904 patients undergoing vascular surgery demonstrated a significant benefit: fewer primary endpoints (risk ratio 0.67; 95% CI 0.45–0.98; P = 0.037), fewer cardiac deaths (6/454 vs. 18/450; RR 0.33; 95% CI 0.15–0.82; P = 0.017), and reduced all-cause mortality (RR 0.41; 95% CI 0.18–0.91; P = 0.024) with Mivazerol compared to placebo [1].

vascular surgery cardiac death EMIT trial

Myocardial Metabolic Protection: Reduction of Ischemic Lactate Production Independent of Blood Flow

In an anesthetized open-chest dog model of coronary artery occlusion, Mivazerol (10 nmol/kg i.v.) at constant heart rate reduced ischemic myocardial lactate production from 2.6 ± 1.2 to 1.5 ± 0.9 mmol/L (paired t-test, P < 0.01), without altering blood flow to the ischemic sub-endocardium (0.19 ± 0.1 vs. 0.21 ± 0.12 mL/g/min) [1]. Mean ST-segment elevation tended to decrease from 3.8 ± 3.0 mV to 1.6 ± 1.0 mV (one-sided paired t-test, P = 0.05) [1]. This profile suggests that Mivazerol exerts its anti-ischemic effect primarily through metabolic modulation (reduced myocardial oxygen demand) rather than through vasodilation or increased collateral perfusion [1].

myocardial metabolism lactate production anti-ischemic mechanism

Neuroprotective Dose-Response Window: Hippocampal CA1 Neuronal Preservation After Forebrain Ischemia

In a rat transient forebrain ischemia model, Mivazerol at 20 µg/kg significantly preserved hippocampal CA1 neurons compared to control (P < 0.05), while a higher dose of 40 µg/kg exacerbated neuronal injury [1]. The number of intact CA1 neurons was significantly greater in the 20 µg/kg group versus both the control and 40 µg/kg groups (P < 0.05) [1]. Neocortical neuronal injury was also significantly reduced at 20 µg/kg versus control and 40 µg/kg groups (P < 0.05) [1]. The 7-day survival rate was significantly lower in the 40 µg/kg group versus the 10 and 20 µg/kg groups (P < 0.05) [1].

neuroprotection forebrain ischemia hippocampal CA1

High-Value Application Scenarios for 2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide Hydrochloride


Perioperative Cardioprotection in Rodent Surgical Stress Models

Investigators studying perioperative myocardial ischemia in rodent models can leverage the BP-sparing anti-ischemic properties of CAS 127170-74-5 [1]. At 15 µg/kg/h intravenous infusion, the compound significantly blunts surgical stress-induced BP and HR elevations without causing baseline hypotension, unlike dexmedetomidine which depresses BP by 11 mmHg prior to stress [1]. This creates a cleaner experimental model where cardioprotective effects can be studied independently of drug-induced hypotension.

Myocardial Metabolic Protection Research in Large-Animal Coronary Occlusion Models

In large-animal (e.g., canine) coronary artery ligation studies, CAS 127170-74-5 at 10 nmol/kg i.v. reduces ischemic myocardial lactate production by 42% without altering sub-endocardial blood flow [2]. This metabolic protection profile—reducing oxygen demand rather than augmenting supply—makes the compound an ideal positive control for evaluating novel anti-ischemic agents targeting myocardial metabolism in 'no-reflow' or microvascular obstruction settings.

Vascular Surgery-Associated Cardiac Risk Reduction: Translational Studies

For translational research programs focused on vascular surgery populations, the EMIT trial subgroup data provide a strong rationale for selecting CAS 127170-74-5 as a reference compound [3]. The 67% relative risk reduction in cardiac death (RR 0.33; P = 0.017) observed in vascular surgery patients supports its use as a benchmark for evaluating next-generation perioperative cardioprotective agents in this high-risk surgical cohort [3].

Cerebral Ischemia Neuroprotection: U-Shaped Dose-Response Profiling

The narrow therapeutic window of CAS 127170-74-5 in cerebral ischemia—optimal neuroprotection at 20 µg/kg with loss of benefit and harm at 40 µg/kg—establishes it as a critical tool compound for investigating U-shaped dose-response relationships of α2-agonists in brain ischemia models [4]. Researchers studying the biphasic effects of α2-adrenoceptor activation on neuronal survival can use this compound to delineate the mechanistic boundary between protection and injury.

Quote Request

Request a Quote for 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.